Methestrol

Description

Historical Context of Methestrol's Scientific Discovery and Characterization

The scientific investigation and characterization of this compound are situated within the broader history of steroid and synthetic hormone research, which gained significant momentum in the early to mid-20th century.

Early Synthesis and Initial Academic Interest

The early history of drug discovery and development dates back to ancient civilizations, with initial remedies derived primarily from plant products. ucdavis.edutwistbioscience.comaspcapro.org Scientific techniques began to drive drug development in the late 1800s, leading to the synthesis of drugs via chemical methods and the foundation of the modern pharmaceutical industry. twistbioscience.com

While specific details regarding the very first synthesis of this compound are not extensively detailed in the provided search results, its position within the stilbestrol group and its relation to compounds like diethylstilbestrol (B1670540) suggest its synthesis likely occurred during the period of active research into nonsteroidal estrogens. Diethylstilbestrol (DES), a related nonsteroidal estrogen, was a prominent compound in early synthetic estrogen research. wikipedia.org this compound was discovered in 1956 and introduced for medical use in 1957. wikipedia.org This places its early synthesis and initial academic interest firmly within the mid-20th century, a time of significant advancements in synthetic organic chemistry and steroid research. acs.orgdrugtargetreview.com

Initial academic interest in this compound stemmed from its estrogenic properties, which suggested potential therapeutic applications related to estrogen deficiency or imbalance. ontosight.ai Research would have focused on characterizing its chemical properties and biological activity, likely through laboratory experiments and potentially early clinical observations, although detailed findings from this specific early period are not extensively provided in the search results.

This compound's Position within the Evolution of Synthetic Estrogen Research

The evolution of synthetic estrogen research has been marked by the development of various compounds with estrogenic activity, both steroidal and nonsteroidal. Naturally occurring estrogens, such as estradiol (B170435), estrone, and estriol, were the initial focus, followed by the development of synthetic alternatives. nih.govstudylib.net

This compound is classified as a synthetic nonsteroidal estrogen of the stilbestrol group. wikipedia.orgrhymezone.com This places it alongside other nonsteroidal estrogens like diethylstilbestrol (DES), dienestrol, benzestrol, and hexestrol (B1673224). wikipedia.orgnih.gov The development of these nonsteroidal compounds represented a significant branch of synthetic estrogen research, distinct from the synthesis of steroidal estrogens like ethinyl estradiol. nih.gov

The search for synthetic estrogens was driven by the desire for compounds with specific pharmacological profiles, improved oral bioavailability, or lower production costs compared to natural extracts. pbs.org While nonsteroidal estrogens like DES and this compound had a place in early medicine, their use has declined significantly due to the discovery of toxicities associated with high doses of DES. wikipedia.org However, the research into these compounds contributed valuable knowledge to the understanding of estrogen receptor interactions and the structural requirements for estrogenic activity. wikipedia.orgwikidoc.org The development of selective estrogen receptor modulators (SERMs), many of which are nonsteroidal and derived from compounds like DES, represents a later evolution influenced by this earlier research. wikipedia.org

Foundational Research Methodologies in Early Steroid Science

Early steroid science relied on a variety of research methodologies to isolate, characterize, and understand the biological activities of these complex molecules.

Historical Source Analysis in Pharmacological Development

Historical source analysis in pharmacological development involves examining early records, experiments, and observations that led to the discovery and understanding of drugs. In the context of early steroid science, this included the study of natural sources and the effects of extracts. Early drugs were often derived from plants, animals, and minerals, with their effects observed through trial and error. ucdavis.eduaspcapro.org

For steroids, early work involved isolating compounds from animal tissues and fluids. For example, the isolation of cholesterol and bile acids in reasonable purity was an early achievement. britannica.com The first clinical evidence of adrenocortical tissue extract counteracting adrenal failure in humans was demonstrated in 1930. researchgate.net This highlights the importance of studying biological sources to identify potential therapeutic agents.

The development of chemical techniques for breaking down complex molecules step by step was crucial in elucidating the structures of steroids. britannica.com This chemical analysis of cortical extracts, notably by researchers like Edward C. Kendall and Tadeusz Reichstein, revealed that the active principles were steroids. researchgate.net

Contextualization of Early Pharmacological Discoveries

Contextualizing early pharmacological discoveries involves understanding the scientific, technological, and societal landscape in which they occurred. Early steroid research took place during a period of rapid advancement in organic chemistry and analytical techniques. acs.orgdrugtargetreview.combritannica.com

The development of techniques like adsorption chromatography made it possible to purify adrenal extracts, which was a significant step in identifying active cortical hormones. aspet.org Prior to the introduction of combined gas chromatography/mass spectrometry (GC/MS), techniques like immunoassay and earlier forms of gas chromatography were used to measure endogenous steroids, although they had limitations in specificity and required extensive sample preparation. sciex.com The advent of GC/MS provided more definitive proof in areas like anabolic steroid detection. nih.gov

The discovery and characterization of steroid receptors, first identified in 1958, provided a crucial understanding of how steroids exert their effects at the cellular level. wikidoc.orgnih.gov This molecular understanding built upon earlier pharmacological observations and biochemical studies.

Early pharmacological discoveries were also influenced by the prevailing medical needs and research priorities of the time. For instance, the dramatic alleviation of rheumatoid arthritis symptoms by cortisone (B1669442) in 1949 significantly boosted steroid research and the development of new synthetic analogs. britannica.com The development of synthetic hormones, including estrogens, was also driven by the need for more practical and affordable alternatives to natural extracts, as seen with the work on synthetic progesterone (B1679170) from plant material. pbs.org

Structure

3D Structure

Properties

CAS No. |

130-73-4 |

|---|---|

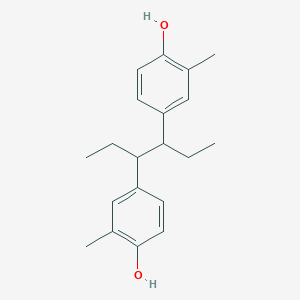

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

4-[4-(4-hydroxy-3-methylphenyl)hexan-3-yl]-2-methylphenol |

InChI |

InChI=1S/C20H26O2/c1-5-17(15-7-9-19(21)13(3)11-15)18(6-2)16-8-10-20(22)14(4)12-16/h7-12,17-18,21-22H,5-6H2,1-4H3 |

InChI Key |

PYWBJEDBESDHNP-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC(=C(C=C1)O)C)C(CC)C2=CC(=C(C=C2)O)C |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)O)C)C(CC)C2=CC(=C(C=C2)O)C |

Synonyms |

methestrol promethestrol |

Origin of Product |

United States |

Pharmacological Classification and Structural Kinship of Methestrol

Methestrol as a Nonsteroidal Estrogen of the Stilbestrol Group

This compound is classified as a synthetic nonsteroidal estrogen. iiab.mewikipedia.org Its inclusion in the stilbestrol group highlights its structural relationship to the parent compound stilbestrol (4,4'-dihydroxystilbene) and its derivatives. iiab.mewikipedia.org Stilbestrols are characterized by a core stilbene (B7821643) structure, which is a phytoestrogen, and exhibit estrogenic activity. iiab.mewikipedia.org this compound, as a member of this group, shares the fundamental nonsteroidal framework that distinguishes it from the naturally occurring steroidal estrogens. iiab.mewikipedia.orgnih.govwikipedia.org

Theoretical Classification Systems and Nomenclature

The classification and naming of pharmaceutical substances, including estrogens, are governed by established systems to ensure clarity and international recognition.

The International Nonproprietary Name (INN) system, managed by the World Health Organization (WHO), provides unique and globally recognized names for pharmaceutical substances. who.int The INN for this compound is clearly designated as "this compound". iiab.mewikipedia.orgnih.gov The INN system often utilizes common stems to indicate pharmacological relationships between substances. who.intwho.int While a specific stem for all estrogens might not be universally applied in every INN, the designation "this compound" itself serves as the unique identifier for this particular compound within the international framework. who.int

Within academic and pharmacological contexts, estrogenic agents are broadly grouped based on their origin and chemical structure. This typically involves a primary division into steroidal and nonsteroidal estrogens. nih.govwikipedia.orgdrugbank.com this compound falls squarely into the nonsteroidal estrogen category. iiab.mewikipedia.orgnih.govwikipedia.org Further academic grouping places it within the stilbestrol class of nonsteroidal estrogens, alongside related compounds like diethylstilbestrol (B1670540) and hexestrol (B1673224). iiab.mewikipedia.orgiiab.mewikipedia.orgnih.govwikipedia.org This grouping reflects their shared structural features and mechanism of action, primarily binding to estrogen receptors (ERα and ERβ). iiab.mefrontiersin.org

Comparative Structural Analysis with Related Synthetic Estrogens

Understanding the structure of this compound in comparison to other synthetic estrogens, particularly those within the stilbestrol group and the steroidal estrogens, is crucial for appreciating its classification.

This compound is structurally related to diethylstilbestrol (DES). iiab.mewikipedia.org Both are synthetic nonsteroidal estrogens of the stilbestrol group. iiab.mewikipedia.orgiiab.me Diethylstilbestrol is characterized by a stilbene core with two ethyl groups attached to the central double bond and hydroxyl groups on the para positions of the phenyl rings. fishersci.atuni.lumdpi.com this compound, also known as dimethylhexestrol, shares a similar diphenylhexane structure, suggesting a close kinship, likely arising from variations in the alkyl substituents on the central carbon chain and methyl substitutions on the phenyl rings compared to DES or hexestrol. iiab.menih.govdrugfuture.com Hexestrol, another related compound, is the saturated analog of DES, lacking the double bond in the central chain. wikipedia.org The structural variations among this compound, diethylstilbestrol, and hexestrol contribute to their specific pharmacological profiles, though they share the common ability to bind to estrogen receptors. iiab.mefrontiersin.orgnih.gov this compound's chemical structure is described as 4,4'-(1,2-diethylethylene)di-o-cresol or 4-[4-(4-hydroxy-3-methylphenyl)hexan-3-yl]-2-methylphenol. nih.govdrugfuture.comontosight.ai This indicates ethyl groups on the hexane (B92381) chain and methyl groups on the phenyl rings, differentiating it from DES.

Molecular Mechanisms of Action: Theoretical Frameworks and Receptor Interactions

Estrogen Receptor Subtype Engagement and Ligand Binding Dynamics

The biological actions of estrogens, including synthetic compounds like Methestrol, are mediated by their binding to specific estrogen receptors. nih.gov The primary intracellular estrogen receptors are estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are members of the nuclear receptor superfamily and function as ligand-regulated transcription factors. nih.govwikipedia.org

Theoretical Interactions with Classical Nuclear Estrogen Receptors (ERα, ERβ)

This compound is expected to interact with both ERα and ERβ, similar to other estrogenic compounds. wikipedia.orgnih.govdoctorlib.org Upon binding to this compound in the cytoplasm, the classical nuclear ERs are understood to undergo a conformational change, leading to their release from stabilizing proteins like Hsp90. doctorlib.orgbasicmedicalkey.com The ligand-bound receptors then typically translocate into the nucleus and form dimers, which can be ERα-ERα homodimers, ERβ-ERβ homodimers, or ERα-ERβ heterodimers. wikipedia.orgdoctorlib.orgbasicmedicalkey.com These dimers then bind to specific DNA sequences known as estrogen response elements (EREs) located in the regulatory regions of target genes, thereby influencing gene transcription. wikipedia.orgnih.govdoctorlib.orgwikidoc.org The interaction with EREs involves the DNA-binding domain of the receptor. wikidoc.org

While both ERα and ERβ can bind estrogenic ligands and initiate transcription from ERE sites, they exhibit differences in their transcriptional activities depending on the ligand, cell type, and promoter context. nih.gov ERβ, when coexpressed with ERα, can sometimes inhibit ERα-mediated gene expression. nih.govdoctorlib.org

Putative Binding to Membrane-Associated Estrogen Receptors (e.g., GPER, ER-α36)

In addition to the classical nuclear receptors, estrogen signaling can also be mediated through membrane-associated estrogen receptors (mERs), such as GPER (GPR30), ER-X, and Gq-mER, which are primarily G protein-coupled receptors. wikipedia.orgwikidoc.org this compound is listed within categories of GPER modulators and estrogen receptor modulators, and alongside GPER agonists, suggesting a potential interaction with GPER. iiab.mehandwiki.orgdharmapedia.netwikipedia.orgwikidoc.org While direct, detailed evidence of this compound's binding affinity and activity specifically at GPER is not extensively documented in the provided information, its classification among compounds known to interact with GPER suggests this as a putative mechanism. Activation of mERs can trigger rapid, non-genomic signaling cascades involving pathways like Akt, PKA, and ERK1/2, which can then influence transcription factors such as STAT, CREB, NF-κB, and Jun. mdpi.com

Ligand-Binding Domain Conformation and Selectivity Hypotheses

The binding of a ligand like this compound to the ligand-binding domain (LBD) of an estrogen receptor induces a conformational change in the receptor. nih.govembopress.orgembopress.org This conformational change is critical for the subsequent events in the signaling pathway, including dimerization, interaction with coregulatory proteins, and ultimately, the transcriptional activity of the receptor. wikidoc.orgnih.govembopress.org Different ligands can induce distinct conformational changes in the LBD, particularly affecting the position of helix 12, which plays a crucial role in determining the interaction with coactivators and corepressors and thus the agonist or antagonist nature of the ligand's effect. wikidoc.orgembopress.orgembopress.org

The selectivity of a ligand for ERα versus ERβ is influenced by its interaction with residues within the ligand-binding cavity and the resulting conformation of the LBD. While estradiol (B170435) binds equally well to both receptors, other ligands can show preferential binding to one subtype over the other. wikidoc.org The specific conformational changes induced by this compound binding to ERα and ERβ, and how these relate to its potential selectivity profile, would require detailed structural and binding studies.

Modulatory Interactions with Coregulatory Proteins

The transcriptional activity of estrogen receptors bound to ligands like this compound is further modulated by interactions with a variety of nuclear proteins known as coregulators. doctorlib.orgbasicmedicalkey.comnih.gov These coregulators are essential partners that are recruited to the receptor-DNA complex and play a critical role in regulating gene transcription. nih.gov

Impact on Transcriptional Regulation Mechanisms

The interaction of the this compound-bound ER dimer with EREs and the subsequent recruitment of coregulatory proteins impact transcriptional regulation through various mechanisms. These include facilitating histone modification, chromatin remodeling, and stabilizing the general transcription machinery at the promoter regions of target genes. nih.gov The specific set of coregulators recruited by this compound-bound ERs would determine the nature and extent of transcriptional activation or repression of estrogen-responsive genes. The relative concentrations and types of receptors, coregulators, and other transcription factors within a specific cell type contribute to the cell-specific effects observed in response to estrogenic ligands. doctorlib.orgbasicmedicalkey.com Some effects of estrogens can also be indirect, mediated by the production of autacoids like growth factors and cytokines in response to receptor activation. doctorlib.orgbasicmedicalkey.com

Non-Genomic Signaling Pathways and Molecular Crosstalk

Non-genomic estrogen signaling involves the activation of various protein kinase cascades and the generation of intracellular second messengers, which can occur at the cell membrane or within the cytoplasm. nih.govnih.gov These rapid events can then crosstalk with and influence classical genomic signaling pathways. mdpi.comoup.com

Proposed Involvement in G-Protein-Coupled Receptor-Mediated Signalingmdpi.com

Estrogens, including synthetic compounds, have been proposed to initiate rapid signaling through G protein-coupled receptors (GPCRs), notably GPER (also known as GPR30). vt.eduannualreviews.orgfrontiersin.orgnih.gov GPER is a seven-transmembrane domain receptor that can trigger rapid cellular effects upon estrogen binding. mdpi.comannualreviews.org Activation of GPER can lead to the activation of heterotrimeric G proteins, primarily Gαs and Gαi. annualreviews.orgnih.gov This coupling can stimulate downstream effectors, resulting in increased intracellular calcium concentrations and the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.comannualreviews.org These second messengers, in turn, can activate various signaling cascades. mdpi.comannualreviews.org The stimulation of adenylate cyclase and subsequent cAMP production is specifically associated with GPER activation. nih.gov While this compound's specific interaction with GPER requires direct investigation, the known involvement of GPER in mediating rapid estrogenic signals provides a theoretical framework for understanding potential non-genomic actions of stilbestrol-like compounds. vt.edu

Theoretical Interplay with Mitogen-Activated Protein Kinase (MAPK) Pathwaysmdpi.com

A key non-genomic signaling pathway influenced by estrogens is the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govoup.compnas.org Estrogen-induced activation of MAPK has been observed in various cell types and is independent of transcription and protein synthesis. oup.compnas.org This activation can occur through multiple mechanisms, including the involvement of membrane-associated ERs and GPER, leading to the activation of a cascade involving Ras, Raf, and MEK, ultimately phosphorylating and activating MAPK. mdpi.commdpi.com Activation of GPER, for instance, can lead to the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which in turn activates the ERK (extracellular signal-regulated kinase), a component of the MAPK pathway. annualreviews.orgnih.govmdpi.comnih.gov Estrogen receptor interaction with Src kinase and the p85 subunit of PI3K can also trigger the MAPK and Akt pathways. mdpi.com The interplay between estrogen receptors and the MAPK pathway is complex, with evidence suggesting that MAPK activation can also modulate the transcriptional activity of nuclear ERs through phosphorylation. nih.govoup.com Theoretically, this compound, as an estrogenic compound, could engage these non-genomic pathways, influencing cellular processes through rapid MAPK activation and its subsequent effects on transcription factors and gene expression. mdpi.comoup.commdpi.compnas.org

Theoretical Models of Estrogenic Agonism and Antagonism at the Molecular Levelahajournals.org

The ability of estrogenic compounds, including selective estrogen receptor modulators (SERMs) and potentially synthetic estrogens like this compound, to act as agonists or antagonists is determined by their interaction with ERs and the subsequent conformational changes induced in the receptor. ahajournals.orgmolbiolcell.orgnih.gov These interactions are often described by theoretical models of protein-ligand binding.

Conformational Selection and Induced Fit Modelsahajournals.org

Ligand binding to estrogen receptors can be explained by models such as conformational selection and induced fit. mdpi.comacs.orgpnas.orgplos.org The induced fit model proposes that the protein undergoes conformational changes upon ligand binding to accommodate the ligand and form a stable complex. mdpi.com In contrast, the conformational selection model suggests that the protein exists in an ensemble of pre-existing conformations, and the ligand preferentially binds to and stabilizes a specific conformation that is complementary to its structure. mdpi.com Many protein-ligand interactions likely involve elements of both mechanisms. plos.org The specific conformation induced or selected by a ligand is crucial as it dictates the interaction with coregulatory proteins. molbiolcell.orgpitt.edu For estrogen receptors, the conformation of the ligand-binding domain, particularly helix 12, is critical in determining whether coactivators or corepressors are recruited, thereby influencing the agonistic or antagonistic outcome. wikidoc.orgmolbiolcell.orgpitt.edu The theoretical binding of this compound to ERs would involve these principles, with the specific structural features of this compound influencing the resulting receptor conformation and downstream effects.

Differential Tissue Selectivity Based on Receptor and Coregulator Expressionahajournals.org

The tissue-specific effects of estrogens and SERMs are not solely determined by the ligand-receptor interaction but also by the cellular context, particularly the differential expression of ER subtypes (ERα and ERβ) and a diverse array of coregulatory proteins. ahajournals.orgmolbiolcell.orgnih.govnih.gov ERα and ERβ have different tissue distribution patterns and can elicit distinct transcriptional responses to the same ligand. wikidoc.orgmolbiolcell.orgnih.gov Furthermore, the abundance and specific profile of coactivators and corepressors within a given cell or tissue significantly influence the transcriptional activity of the ligand-bound ER complex. ahajournals.orgnih.govpitt.edunih.gov Different ligands can induce distinct ER conformations that selectively recruit different coregulatory proteins. molbiolcell.orgpitt.edu This differential recruitment, coupled with the tissue-specific expression levels of coregulators, contributes to the observed tissue selectivity of estrogenic compounds. ahajournals.orgnih.govnih.gov For this compound, its theoretical tissue selectivity would be a function of its binding affinity and efficacy at ERα and ERβ, combined with the unique landscape of ER subtype and coregulator expression in different target tissues.

Biochemical Pathways and Metabolic Transformations of Methestrol Theoretical Aspects

Hypothetical Biotransformation Pathways of Nonsteroidal Estrogens

The biotransformation of nonsteroidal estrogens, including compounds structurally similar to Methestrol, is theoretically anticipated to involve enzymatic processes aimed at increasing water solubility for excretion metagenicsinstitute.combiorxiv.org. These pathways generally mirror those of steroidal estrogens, although specific reaction rates and preferred routes may differ due to structural variations nih.gov. The metabolism is primarily considered to occur in the liver, with potential contributions from extrahepatic tissues metagenicsinstitute.comscribd.com.

Theoretical Enzymatic Modifications and Metabolite Formation

Based on the metabolism of related nonsteroidal and steroidal estrogens, theoretical enzymatic modifications of this compound could involve cytochrome P450 (CYP) enzymes, particularly in Phase I metabolism metagenicsinstitute.comnih.gov. Hydroxylation is a common Phase I reaction for estrogens, typically occurring at various positions on the aromatic rings metagenicsinstitute.combiorxiv.orgnih.gov. For this compound, with its phenolic hydroxyl groups and ethyl and methyl substituents on the hexane (B92381) chain, potential sites for hydroxylation could include the aromatic rings (e.g., ortho or para to the hydroxyl groups) and potentially the aliphatic carbons. The specific CYP isoforms involved would theoretically depend on the precise structure of this compound and their substrate specificities, but CYP1A1, CYP1B1, and CYP3A4 are known to be involved in estrogen hydroxylation nih.govmdpi.com.

Theoretical metabolites could include hydroxylated forms of this compound. The position and extent of hydroxylation would influence the biological activity and subsequent metabolic fate of these theoretical metabolites metagenicsinstitute.combiorxiv.org. For instance, catechol estrogens, formed by hydroxylation at the 2- or 4- positions of the aromatic ring, are significant metabolites of endogenous estrogens and can undergo further transformation metagenicsinstitute.combiorxiv.orgresearchgate.net.

Consideration of Phase I and Phase II Biotransformation Processes

The theoretical metabolism of this compound would involve both Phase I and Phase II biotransformation processes metagenicsinstitute.comnih.gov.

Phase I reactions, primarily catalyzed by CYPs, would introduce or expose functional groups suitable for Phase II conjugation metagenicsinstitute.comnih.gov. As discussed, theoretical hydroxylation is a key Phase I pathway for this compound.

Phase II reactions would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or methyl groups metagenicsinstitute.combiorxiv.orgnih.gov. These conjugation reactions are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT) metagenicsinstitute.combiorxiv.orgnih.gov. Glucuronidation and sulfation are crucial for increasing the water solubility of estrogens and their metabolites, facilitating their excretion in urine and bile metagenicsinstitute.combiorxiv.org. Methylation, particularly of catechol metabolites by COMT, can reduce their biological activity and further prepare them for excretion biorxiv.orgresearchgate.net.

The theoretical metabolic profile of this compound would therefore likely include hydroxylated, glucuronidated, sulfated, and potentially methylated derivatives, formed through the sequential action of Phase I and Phase II enzymes.

Computational Modeling of Metabolic Fates and Fluxes

In Silico Predictions of this compound Metabolism

In silico tools can predict potential metabolic pathways and metabolites based on the chemical structure of this compound and known enzymatic reactions nih.govnih.gov. These tools utilize algorithms trained on existing metabolic data to identify likely sites of metabolism and predict the resulting structures of metabolites nih.govnih.gov. For this compound, in silico predictions could theoretically identify potential hydroxylation sites, likely conjugation pathways (glucuronidation, sulfation, methylation), and the enzymes most likely to catalyze these transformations. This could involve predicting interactions with specific CYP isoforms, UGTs, SULTs, and COMT nih.gov.

Theoretical predictions could also estimate the relative importance of different metabolic pathways, providing insights into the potential major metabolites formed. This is often achieved through the use of predictive software that considers factors like steric hindrance, electronic effects, and accessibility of functional groups to enzymatic active sites.

Theoretical Implications for Systemic Disposition

The theoretical metabolic fate of this compound has significant implications for its systemic disposition. Metabolism into more polar, water-soluble conjugates (glucuronides and sulfates) would theoretically enhance its clearance from the body, primarily via renal and biliary excretion metagenicsinstitute.combiorxiv.org. The extent and rate of metabolism would influence the half-life of the parent compound and the exposure levels of both the parent drug and its theoretical metabolites in systemic circulation and various tissues scribd.com.

Theoretical Influence on Endogenous Steroidogenic Pathways

This compound, as a nonsteroidal estrogen, is theoretically capable of interacting with the endocrine system, particularly influencing endogenous steroidogenic pathways. While its primary mechanism of action is through binding to estrogen receptors nih.gov, its presence and theoretical metabolism could indirectly impact the biosynthesis and regulation of endogenous steroids plos.orgnih.govfullscript.com.

Theoretically, the body might perceive this compound or its metabolites as endogenous estrogens, leading to feedback mechanisms that could suppress the hypothalamic-pituitary-gonadal axis handwiki.org. This suppression could theoretically reduce the endogenous production of gonadotropins (luteinizing hormone and follicle-stimulating hormone), subsequently leading to a decrease in the synthesis of endogenous sex steroids, including estradiol (B170435), progesterone (B1679170), and androgens, by the gonads plos.orgnih.govfullscript.com.

Furthermore, if theoretical metabolites of this compound were to interact with enzymes involved in endogenous steroidogenesis (e.g., CYP enzymes, hydroxysteroid dehydrogenases), this could theoretically modulate the rates or pathways of endogenous steroid biosynthesis plos.orgnih.govmdpi.comgdx.net. For example, theoretical competitive inhibition or induction of enzymes like aromatase (CYP19A1) or 17β-hydroxysteroid dehydrogenases could alter the balance of endogenous androgens and estrogens nih.govfullscript.commdpi.com.

However, these influences remain theoretical in the absence of specific experimental data on this compound's interactions with steroidogenic enzymes or its precise effects on the neuroendocrine axis. The extent of such theoretical influence would depend on the affinity of this compound and its theoretical metabolites for relevant receptors and enzymes, as well as their concentrations in the tissues where steroidogenesis and hormonal regulation occur.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 71620 |

| This compound dipropionate | 6765 |

| Estradiol | 575 |

| Estrone | 574 |

| Estriol | 905 |

| Diethylstilbestrol (B1670540) | 448517 |

| Hexestrol (B1673224) | 3607 |

| Dienestrol | 3104 |

| Tamoxifen | 2733526 |

| Pregnenolone | 5993 |

| Progesterone | 5994 |

| Androstenedione | 12608 |

| Testosterone (B1683101) | 6013 |

| Dihydrotestosterone | 10505 |

| Cortisol | 5754 |

| Aldosterone | 5840 |

| Dehydroepiandrosterone | 5881 |

| Glucuronic acid | 1060 |

| Sulfate | 1117 |

| S-Adenosylmethionine | 3475 |

Theoretical Enzymatic Modifications and Metabolite Formation (Hypothetical Examples)

| Theoretical Reaction Type | Enzyme Class Involved | Hypothetical Site of Modification (this compound) | Theoretical Metabolite Class |

| Phase I: Hydroxylation | Cytochrome P450 (e.g., CYP1A1, CYP1B1, CYP3A4) | Aromatic rings, Aliphatic chain | Hydroxy-Methestrol |

| Phase II: Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Phenolic hydroxyl groups, Hydroxyl groups on theoretical metabolites | This compound Glucuronide, Hydroxy-Methestrol Glucuronide |

| Phase II: Sulfation | Sulfotransferases (SULTs) | Phenolic hydroxyl groups, Hydroxyl groups on theoretical metabolites | This compound Sulfate, Hydroxy-Methestrol Sulfate |

| Phase II: Methylation | Catechol-O-methyltransferase (COMT) | Catechol moieties on theoretical metabolites | Methoxy-Hydroxy-Methestrol |

Consideration of Phase I and Phase II Biotransformation Processes (Theoretical)

| Metabolic Phase | Primary Enzyme Systems Involved | Theoretical Outcome for this compound and Metabolites | Impact on Water Solubility |

| Phase I | Cytochrome P450 (CYP) enzymes | Introduction/exposure of polar groups (e.g., hydroxyl) | Minor increase |

| Phase II | UGTs, SULTs, COMT, GSTs (theoretically) | Conjugation with polar molecules (glucuronic acid, sulfate, methyl, glutathione) | Significant increase |

Proposed Interactions with Steroid Biosynthesis Enzymes

This compound is classified as a synthetic nonsteroidal estrogen. wikipedia.org Its primary biological activity is mediated through binding to estrogen receptors. While comprehensive experimental data specifically detailing the direct interaction of this compound with the enzymes involved in steroid biosynthesis pathways are not extensively documented in the readily available literature, theoretical interactions can be inferred based on the known regulatory mechanisms of steroidogenesis influenced by estrogens.

Steroid biosynthesis is a multi-step enzymatic process that begins with cholesterol and involves a series of transformations catalyzed by various enzymes, including members of the cytochrome P450 family and hydroxysteroid dehydrogenases. wikipedia.orgmdpi.comgfmer.chnih.govmhmedical.com Key enzymes in these pathways include Cholesterol side-chain cleavage enzyme (CYP11A1), which catalyzes the initial and rate-limiting step of converting cholesterol to pregnenolone, as well as enzymes like 3β-Hydroxysteroid dehydrogenase (HSD3B), 17α-Hydroxylase/17,20-lyase (CYP17A1), and 17β-Hydroxysteroid dehydrogenase (HSD17B), which are involved in the subsequent synthesis of various steroids, including androgens and estrogens. wikipedia.orgmdpi.comnih.govaem-sbem.com Aromatase (CYP19A1) is specifically responsible for the conversion of androgens to estrogens. nih.govjcrpe.orgaem-sbem.com

Specifically considering aromatase, while this compound itself is not a substrate for this enzyme in the way that endogenous androgens are, the elevated estrogenic signal from this compound could theoretically participate in feedback mechanisms that influence aromatase expression or activity. High estrogen levels have been shown to modulate aromatase in certain contexts, although the precise nature of this modulation by synthetic estrogens like this compound would require specific investigation.

Furthermore, steroid hormones undergo metabolic inactivation and conversion catalyzed by enzymes such as various isoforms of hydroxysteroid dehydrogenases (HSDs). wikipedia.orggfmer.chnih.govnih.govmdpi.com These enzymes facilitate the interconversion between different steroid forms, affecting their biological activity. While detailed metabolic pathways of this compound and its potential interactions with these metabolic enzymes are not explicitly provided in the search results, it is conceivable that enzymes involved in the metabolism of endogenous steroids could theoretically interact with this compound or its metabolites, potentially impacting their own activity or altering the metabolic profile of natural hormones.

Conceptual Modulations of Natural Hormone Homeostasis

The introduction of an exogenous estrogen such as this compound is conceptually understood to modulate natural hormone homeostasis primarily through its interaction with the endocrine system's feedback mechanisms. coramedregen.comnih.gov Homeostasis, in this context, refers to the body's ability to maintain stable internal conditions, including hormone levels. bbc.co.ukcoramedregen.compressbooks.pub

Upon administration, this compound contributes to the total estrogenic activity in the body. This increased estrogenic signal is theoretically sensed by the regulatory centers in the brain, specifically the hypothalamus and pituitary gland. This detection is expected to trigger a negative feedback response, leading to a reduction in the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and, consequently, a suppressed release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. mhmedical.comfrontiersin.orgnih.gov

The resulting decrease in circulating levels of LH and FSH would conceptually lead to diminished stimulation of the gonads (testes and ovaries), which are the primary sites for the production of endogenous sex steroids, including testosterone, estradiol, and progesterone. mhmedical.comresearchgate.net This suppression of endogenous gonadotropin release and the subsequent reduction in the synthesis of natural sex hormones represent a significant conceptual modulation of the body's natural hormone homeostasis.

In males, this could theoretically manifest as a decrease in endogenous testosterone production. In females, it could disrupt the normal cyclical patterns of estrogen and progesterone production by the ovaries, potentially affecting the menstrual cycle and endogenous estrogen levels.

Beyond the direct feedback effects on the hypothalamic-pituitary-gonadal (HPG) axis, the presence of exogenous estrogens can also theoretically influence the complex interplay and regulation of other hormonal pathways through various signaling cascades and interactions. While the specific details and the full extent of these modulations by this compound are not explicitly detailed in the provided information, the general principle is that introducing an exogenous hormone with potent activity can disturb the delicate balance of the endocrine system, leading to downstream effects on various hormonal axes and the physiological processes they govern. The conceptual modulation of hormone homeostasis by this compound is thus primarily understood through its capacity to activate estrogen receptors and trigger negative feedback on the HPG axis, thereby suppressing endogenous sex steroid production.

Comparative Pharmacology and Structure Activity Relationships in a Research Context

Comparative Theoretical Receptor Binding Profiles of Methestrol and Analogs

Theoretical studies, particularly in silico methods, play a significant role in predicting and comparing the binding profiles of this compound and its analogs with estrogen receptors (ERs), primarily ERα and ERβ.

In Silico Affinity Comparisons with Other Synthetic Estrogens

In silico methods, such as molecular docking and virtual screening, are employed to estimate the binding affinities of various synthetic estrogens, including this compound and its related compounds, to estrogen receptors. These studies can provide insights into the relative potency of these compounds at the receptor level before extensive in vitro testing. For instance, studies comparing the binding of different stilbene (B7821643) derivatives to the estrogen receptor using binding assays have shown varying degrees of activity researchgate.net. Diethylstilbestrol (B1670540) (DES), a close analog of this compound, has been shown to be a highly potent full agonist of both ERα and ERβ, exhibiting higher affinity than the natural estrogen 17β-estradiol in some studies wikipedia.orgnih.gov. Comparative binding analyses with a diverse set of natural, synthetic, and environmental estrogens have helped to identify key structural features influencing ER binding affinity acs.orgnih.gov.

Computational Docking and Molecular Dynamics Simulations of Binding

Computational docking is used to predict the preferred orientation and binding pose of ligands, such as this compound and its analogs, within the ligand-binding domain of estrogen receptors mdpi.comrjraap.com. This technique helps visualize the potential interactions between the compound and key amino acid residues in the binding site. Molecular dynamics simulations further explore the stability of the ligand-receptor complex over time, providing information on the dynamic behavior of the interaction and refining the understanding of binding affinity and conformational changes induced by ligand binding mdpi.comrjraap.comresearchgate.net. These simulations can reveal the flexibility of the receptor and the ligand, offering a more realistic representation of the binding event compared to static docking poses rjraap.com. Studies utilizing molecular docking and dynamics simulations have been applied to understand the binding of various estrogenic compounds to ERs, including analyses of natural estrogens and synthetic modulators researchgate.netnih.gov.

Structure-Activity Relationship (SAR) Studies for Stilbestrol-Type Compounds (Theoretical)

Theoretical SAR studies for stilbestrol-type compounds aim to establish relationships between specific structural features and their estrogenic activity. These studies are often guided by experimental observations and computational modeling.

Predictive Modeling of Pharmacological Potency Based on Chemical Structure

Predictive modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to build mathematical relationships between the chemical structures of stilbestrol-type compounds and their pharmacological potency rsc.org. These models utilize molecular descriptors that capture various structural and physicochemical properties of the compounds to predict their biological activity. By analyzing a dataset of compounds with known estrogenic activity, QSAR models can identify the structural features that are most influential in determining potency, allowing for the prediction of activity for new or untested analogs rsc.org. This facilitates the prioritization of compounds for synthesis and in vitro testing, accelerating the drug discovery process.

Methodological Approaches for Comparative Pharmacological Analysis (In Silico/In Vitro)

Comparative pharmacological analysis of this compound and its analogs employs a combination of in silico and in vitro methodologies to gain a comprehensive understanding of their activity.

In silico methods, as discussed, include molecular docking, molecular dynamics simulations, and QSAR modeling, which provide theoretical insights into receptor binding and potential activity rsc.orgmdpi.comrjraap.com. These computational tools are valuable for initial screening and hypothesis generation.

In vitro methods involve experimental techniques using biological systems, such as cell-based assays and receptor binding assays, to measure the actual biological activity and binding affinity of the compounds researchgate.netnih.govnih.gov. Competitive binding assays, for example, determine the ability of a compound to compete with a radiolabeled estrogen for binding to the estrogen receptor nih.govnih.gov. Cell-based reporter assays can measure the ability of a compound to activate or inhibit ER-mediated gene expression researchgate.net. Combining in silico predictions with in vitro experimental validation is a powerful approach for characterizing the comparative pharmacology of this compound and its analogs and elucidating their SAR.

Computational Drug Discovery Pipelines Applied to Estrogens

Computational approaches play an increasingly significant role in modern drug discovery, including the identification and characterization of estrogen receptor ligands wikipedia.orgwikipedia.orgwikipedia.org. Computational drug discovery pipelines utilize various techniques to predict the interaction of potential drug candidates with target proteins like ERs, screen large chemical libraries, and optimize lead compounds wikipedia.orgwikidata.org.

Techniques such as molecular docking are used to predict the binding orientation and affinity of a ligand within the estrogen receptor binding pocket wikipedia.orgwikidata.org. Virtual screening allows for the rapid assessment of vast numbers of compounds based on their predicted interactions with the receptor structure wikipedia.orgwikipedia.org. QSAR modeling, as exemplified by the study on hexestrol (B1673224) derivatives, builds predictive models correlating chemical structure with biological activity, enabling the design of compounds with desired properties fishersci.sewikipedia.orgwikidata.org.

These computational methods are valuable tools for studying the interaction of estrogens and related synthetic compounds with ERα and ERβ, potentially differentiating their binding to the two receptor subtypes wikipedia.org. They can help researchers understand the molecular basis for the observed pharmacological activity and guide the synthesis of new compounds with improved affinity or selectivity. While specific published applications of these pipelines focused solely on this compound were not identified, these methodologies are broadly applicable to the study of nonsteroidal estrogens and could be employed to investigate this compound's binding mode, predict its affinity relative to other estrogens, and explore the effect of structural modifications on its interaction with estrogen receptors. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgfishersci.ca

Theoretical Frameworks for In Vitro Assay Development in Comparative Studies

In vitro assays are essential tools for studying the biological activity of estrogenic compounds and comparing their potencies outside of a living organism wikipedia.orgfishersci.ca. The theoretical framework for these assays is based on the molecular mechanisms of estrogen action, primarily the binding of a compound to the estrogen receptor and the subsequent events that lead to a biological response wikipedia.org.

Common in vitro assay types used in comparative estrogen studies include:

Estrogen Receptor Binding Assays: These directly measure the affinity of a compound for the estrogen receptor by assessing its ability to compete with a radiolabeled or fluorescently labeled estrogen for binding to the receptor protein wikipedia.org.

Reporter Gene Assays: These assays utilize cells engineered to contain a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). When an estrogenic compound binds to the ER and the complex interacts with the ERE, the reporter gene is activated, producing a measurable signal proportional to the estrogenic activity wikipedia.org.

Cell Proliferation Assays: Certain estrogen-sensitive cell lines, such as MCF-7 human breast cancer cells (used in the E-screen assay), proliferate in response to estrogenic compounds. The extent of cell proliferation can be quantified as a measure of estrogenic potency wikipedia.orgfishersci.ca.

In comparative studies, the activity of test compounds is typically compared to that of a reference estrogen, most commonly 17β-estradiol (E2) wikipedia.orgfishersci.ca. Results are often expressed as Estradiol (B170435) Equivalents (EEQ), which represent the concentration of estradiol that would elicit the same response as the test compound wikipedia.org. The potency of compounds in these assays is often determined by calculating EC50 values (the concentration causing 50% of the maximal effect) wikipedia.orgfishersci.ca.

These in vitro frameworks allow researchers to assess the intrinsic estrogenic activity of compounds and compare their relative potencies without the complexities of metabolism, distribution, and excretion that are present in in vivo studies mims.comfishersci.ca. They are valuable for initial screening, prioritizing compounds for further investigation, and understanding the basic mechanisms of receptor activation. Comparative studies utilizing these assays have evaluated the estrogenic activity of various natural and synthetic compounds, including other nonsteroidal estrogens, providing data on their relative potencies and helping to build a comprehensive understanding of the structural requirements for estrogenic activity wikipedia.orgfishersci.ca.

Methodological Frameworks for Studying Methestrol in Academic Research

Advanced Analytical Techniques for Elucidation and Characterization

Advanced analytical techniques are crucial for confirming the identity, purity, and structural characteristics of Methestrol. These methods provide detailed information about the molecule's composition and form.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the mass-to-charge ratio of ions, allowing for the calculation of the elemental composition of a compound. In the study of this compound, HRMS can be conceptually applied to confirm its molecular formula (C₂₀H₂₆O₂) and to identify potential metabolites or degradation products by detecting subtle mass shifts. HRMS provides high mass accuracy and resolving power, enabling the differentiation of compounds with very close nominal masses. This is particularly important in complex biological or environmental matrices where this compound might be present alongside other substances nih.govnih.gov. The conceptual application involves generating ions from the this compound sample, separating them based on their mass-to-charge ratio, and detecting them with high precision. This process yields a mass spectrum that serves as a unique fingerprint for the compound.

Spectroscopic analysis techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, provide valuable information about the structural features and functional groups within a molecule. Theoretically, NMR spectroscopy can be used to elucidate the complete structure of this compound by analyzing the magnetic properties of its atomic nuclei, particularly hydrogen and carbon atoms google.com. Different chemical environments of these nuclei result in distinct signals in the NMR spectrum, allowing for the mapping of the molecule's connectivity and stereochemistry. IR spectroscopy, on the other hand, probes the vibrational modes of the molecule's chemical bonds. The absorption of infrared light at specific frequencies corresponds to the presence of particular functional groups (e.g., hydroxyl groups, aromatic rings) within this compound, aiding in its identification and characterization. These spectroscopic methods are fundamental in drug discovery for confirming the synthesized structure of a compound and understanding its purity wdh.ac.id.

Computational Chemistry and Bioinformatics Approaches

Computational methods play an increasingly significant role in modern drug discovery and research, offering insights into molecular behavior and interactions that are complementary to experimental studies.

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. This allows researchers to observe the dynamic behavior of molecular systems, such as the interaction between a ligand like this compound and its target receptor, such as estrogen receptors (ERs) mdpi.comnih.govbiorxiv.org. Conceptually, MD simulations of this compound-receptor complexes involve creating a computational model of the ligand and the receptor protein, often solvated in a simulated environment mdpi.com. By applying classical mechanics principles, the simulation tracks the positions and velocities of all atoms over a defined period mdpi.com. This provides insights into the binding pose, stability of the complex, conformational changes in the receptor upon ligand binding, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor binding site mdpi.comcore.ac.uk. MD simulations can help to understand the molecular basis of this compound's activity and predict its binding affinity mdpi.comnih.gov.

Quantum mechanical (QM) calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. For this compound, QM calculations can provide detailed information about its electronic distribution, molecular orbitals, and potential reaction pathways. These calculations can help to understand the molecule's reactivity, acidity/basicity, and potential for forming or breaking chemical bonds. By calculating properties such as atomic charges, bond energies, and transition states, researchers can gain deeper insights into why this compound interacts with biological targets in a specific manner or how it might be metabolized google.com. QM calculations are computationally intensive but provide a highly accurate description of molecular behavior at the electronic level.

In Vitro Cell-Based Systems for Mechanistic Research (Conceptual)

In vitro cell-based systems are experimental models that use living cells outside their natural environment to study biological processes and the effects of compounds like this compound. Conceptually, these systems are invaluable for investigating the cellular mechanisms of this compound action. This could involve using cell lines that express estrogen receptors to study this compound's binding affinity and downstream signaling pathways wikidoc.orgnih.gov. Researchers could measure parameters such as receptor activation, gene expression levels of estrogen-responsive genes, or cellular proliferation in the presence of this compound wikidoc.orgnih.gov. Different cell types could be used to understand tissue-specific responses to this compound. While specific detailed research findings on this compound using these exact in vitro systems were not extensively found in the search results, the conceptual application involves exposing cells to this compound and observing the resulting biological effects at a molecular and cellular level to elucidate its mechanism of action creighton.eduiiab.me.

Design of Reporter Gene Assays for Estrogen Receptor Activation

Reporter gene assays are a fundamental tool in assessing the ability of a compound to activate the estrogen receptor (ER). These assays typically involve introducing a construct into cells where a reporter gene, such as luciferase or green fluorescent protein (GFP), is placed under the control of an estrogen response element (ERE). bmbreports.orgsignosisinc.com The ERE is a specific DNA sequence to which the activated estrogen-bound receptor can bind, thereby driving the expression of the downstream reporter gene. bmbreports.orgsignosisinc.com

When cells containing this construct are exposed to an estrogenic compound like this compound, if the compound binds to and activates the ER, the receptor-ligand complex will translocate to the nucleus, bind to the ERE, and initiate transcription of the reporter gene. bmbreports.orgsignosisinc.com The activity of the reporter gene product (e.g., luminescence from luciferase or fluorescence from GFP) can then be measured as an indicator of ER activation. bmbreports.orgsignosisinc.com

The design of these assays is crucial for sensitivity and specificity. Factors such as the type of cell line used (e.g., breast cancer cell lines like MCF-7 which express endogenous ER), the specific reporter gene, the number and arrangement of EREs in the construct, and the transfection method can all influence the assay's performance. nih.govnih.gov Variations in pH, osmolality, and the vehicle used to dissolve the test compound can also affect assay responsiveness and sensitivity, highlighting the need for careful optimization. nih.gov While specific detailed findings for this compound using these assays were not prominently found in the search results, the methodology itself is broadly applicable to studying the estrogenic potential of various compounds, including synthetic estrogens like this compound. bmbreports.orgnih.govnih.gov

Application of Gene Expression Profiling in Cell Lines

This methodology involves treating relevant cell lines (e.g., those expressing ER) with the compound and then analyzing the levels of thousands of mRNA transcripts. By comparing the gene expression profiles of treated cells to those of untreated cells, researchers can identify genes that are upregulated or downregulated in response to the compound. nih.govmdpi.com This can provide insights into the biological pathways and cellular processes influenced by the compound's interaction with the estrogen receptor and potentially other cellular targets. plos.orgnih.govmdpi.com

Historical Research Methodologies in Pharmaceutical Sciences

The study of pharmaceutical compounds like this compound, particularly those developed in earlier eras, involved research methodologies reflective of the scientific capabilities and practices of the time.

Archival Research and Primary Source Interpretation

Understanding the historical research surrounding this compound necessitates engaging in archival research and the interpretation of primary sources. This involves examining original documents, such as early scientific papers, clinical reports, pharmaceutical company records, and regulatory submissions related to the compound. bmbreports.orgnih.govnucleos.comwikipedia.org

Narrative Construction of Scientific Advancements

The history of scientific advancements, including the development and study of pharmaceutical compounds like this compound, is often presented through narrative construction. This involves synthesizing information from various sources, including primary and secondary historical accounts, to create a coherent story of how knowledge about the compound evolved. nih.govwikipedia.orgiiab.me

Narrative construction in the context of this compound research would involve tracing the key discoveries, experimental approaches, and shifts in understanding related to its estrogenic activity and potential therapeutic applications. nih.govwikipedia.orgiiab.me This might include recounting the initial synthesis of the compound, the early biological testing, the clinical evaluations, and how the understanding of its mechanism of action developed alongside advancements in the broader field of endocrinology and molecular biology. nih.govwikipedia.orgiiab.me This narrative approach helps contextualize specific research findings within the larger scientific landscape of the time and illustrates the progression of knowledge over decades. nih.govwikipedia.orgiiab.me

Broader Theoretical Implications and Future Research Directions

Methestrol's Contribution to Endocrine Disruption Research

The investigation of synthetic estrogens like this compound is pivotal to understanding the impact of endocrine-disrupting chemicals (EDCs) on biological systems and the environment. diethylstilbestrol.co.ukesmed.orgnih.gov

Synthetic estrogens, such as diethylstilbestrol (B1670540) (DES), are considered archetypal endocrine disruptors. diethylstilbestrol.co.uk Given that this compound is a structural analog of DES, it can conceptually serve as a model compound to study the effects of environmental estrogens. oup.comnih.gov Studies on DES have demonstrated that exposure during critical developmental stages can lead to permanent cellular and molecular alterations, resulting in long-term pathological changes, including neoplasia. nih.govoup.comnih.gov These findings suggest that weaker environmental estrogens, a category that would include this compound, could have significant physiological effects, especially with persistent exposure. nih.gov The use of compounds like this compound in comparative studies could help elucidate the spectrum of potencies and mechanisms among different estrogenic EDCs. nih.govmontevil.org

The environmental fate and activity of stilbene-based estrogens are of considerable concern. nih.gov The structure-activity relationship (SAR) of these compounds dictates their interaction with estrogen receptors and their subsequent biological effects. wikipedia.org The persistence of such compounds in the environment can lead to continuous exposure for wildlife and humans. nih.gov The chemical structure of this compound, with its hydrophobic core, is a key determinant of its potential for bioaccumulation and environmental persistence. The principles of structure-biodegradability relationships suggest that features common to stilbene (B7821643) derivatives may confer a degree of resistance to environmental degradation. wikipedia.org Theoretical modeling based on this compound's structure could predict its environmental distribution, persistence, and potential for bioconcentration in ecosystems.

Informing the Rational Design of Novel Estrogen Receptor Ligands

The study of this compound's interaction with estrogen receptors (ERs) can provide valuable lessons for the rational design of new therapeutic agents that target these receptors.

Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgpatsnap.comfiveable.mepharmacologymentor.comdrugdesign.org The stilbestrol backbone of this compound represents a key pharmacophore that interacts with the estrogen receptor. By analyzing how modifications to this core structure affect binding affinity and biological response, chemists can design new molecules with desired properties. fiveable.medrugdesign.org For instance, the nature and position of substituent groups on the phenolic rings of stilbene derivatives are known to significantly influence their estrogenic potency. nih.gov Understanding these relationships for this compound can guide the optimization of lead compounds in drug discovery programs. fiveable.me

Key Structural Features of Stilbene Estrogens for ER Binding:

| Feature | Importance in Receptor Interaction |

|---|---|

| Phenolic Hydroxyl Groups | Essential for hydrogen bonding within the receptor's ligand-binding pocket. |

| Stilbene Core | Provides the rigid scaffold necessary for proper orientation within the binding site. |

The stilbestrol scaffold has been a foundational element in the development of selective estrogen receptor modulators (SERMs). scienceopen.com SERMs are compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects, offering the potential for more targeted therapies with fewer side effects. scienceopen.com The development of successful SERMs like tamoxifen and raloxifene was informed by an understanding of how different ligands induce distinct conformational changes in the estrogen receptor, leading to varied transcriptional responses. duke.edu By using the this compound structure as a starting point, it is theoretically possible to design novel SERMs with improved tissue selectivity and safety profiles. nih.govnih.govillinois.edu Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activity of new this compound analogs. patsnap.comfiveable.mepharmacologymentor.com

Unexplored Theoretical Mechanistic Pathways and Research Hypotheses

Despite the knowledge gained from compounds like DES, there remain unexplored areas concerning the mechanisms of action of stilbene estrogens, including this compound.

Future research could investigate the potential for this compound to act through non-classical estrogen signaling pathways, such as membrane-bound estrogen receptors (e.g., GPER) or by inducing epigenetic modifications that could have long-lasting and even transgenerational effects. oup.comnih.gov The well-documented transgenerational effects of DES raise the hypothesis that this compound, due to its structural similarity, might also possess the capacity to induce heritable epigenetic changes. nih.gov

Furthermore, the metabolic fate of this compound is an area ripe for investigation. Metabolism of potent xenobiotics can lead to the formation of reactive intermediates with unique toxicological profiles. nih.gov It is plausible that metabolites of this compound could exhibit different receptor binding affinities or biological activities compared to the parent compound, a phenomenon observed with other stilbene estrogens. researchgate.net Elucidating these metabolic pathways is crucial for a comprehensive understanding of this compound's biological impact.

Investigation of Novel Receptor Interactions or Signaling Crosstalk

The biological effects of estrogens are primarily mediated through the nuclear estrogen receptors, ERα and ERβ. wikipedia.orgnih.gov However, the discovery of membrane-associated estrogen receptors, such as the G protein-coupled estrogen receptor (GPER), has expanded the known mechanisms of estrogen signaling. wikipedia.organnualreviews.orgnih.gov Many synthetic estrogens have been shown to interact with GPER, initiating rapid, non-genomic signaling cascades. frontiersin.org A key area for future investigation would be to determine if this compound or its metabolites interact with GPER or other novel receptors. Such interactions could explain biological effects that are not fully accounted for by classical nuclear receptor activation.

Furthermore, the concept of signaling crosstalk, where estrogen receptor activation influences other major signaling pathways, is a critical area of research. mdpi.comnih.govresearchgate.net For instance, interactions between estrogen signaling and pathways like TGF-β and PI3K/AKT have been documented, contributing to complex cellular responses and, in some cases, endocrine resistance. mdpi.comnih.gov Future research should explore the specific crosstalk profile induced by this compound. Investigating how this compound-ER complexes modulate the activity of other transcription factors and signaling cascades could reveal unique therapeutic opportunities or previously uncharacterized effects.

Advanced Computational Prediction of Off-Target Interactions

Most pharmaceutical compounds interact with more than a single molecular target, leading to "off-target" effects that can be beneficial or detrimental. Advances in computational biology provide powerful tools to predict these unintended interactions. plos.org Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and large-scale screening platforms like Off-Target Safety Assessment (OTSA) can analyze a molecule's structure to forecast its potential binding partners across the human proteome. nih.gov

Applying these advanced computational models to this compound could generate a comprehensive profile of its potential off-target interactions. plos.orgnih.gov This in-silico approach can identify previously unknown liabilities or, conversely, suggest novel therapeutic applications for repurposing the compound. nih.gov Such predictive studies serve as a cost-effective initial step to guide further experimental validation and to better understand the molecule's complete pharmacological footprint.

Identified Gaps in the Academic Understanding of Synthetic Nonsteroidal Estrogens

Despite decades of use and study, significant gaps remain in the fundamental understanding of synthetic nonsteroidal estrogens. Closing these gaps is essential for the rational design of future hormonal therapies with improved efficacy and safety.

Areas for Future Fundamental Research in Steroid Pharmacology

A primary gap in steroid pharmacology is the precise molecular mechanism behind the tissue-specific effects of SERMs. nih.govnih.gov Compounds like Tamoxifen can act as an estrogen antagonist in breast tissue while acting as an agonist in uterine tissue. nih.gov Since this compound belongs to the same broad class of nonsteroidal estrogens from which SERMs were derived, studying its interaction with ERα and ERβ in different cellular contexts could provide valuable clues. wikipedia.org

Future fundamental research should focus on:

Receptor Conformation: How different ligands, including this compound, induce unique conformational changes in estrogen receptors, thereby recruiting different sets of co-activator and co-repressor proteins. nih.gov

Metabolite Activity: Characterizing the full spectrum of this compound's metabolites and their individual affinities for different estrogen receptor subtypes and potential off-targets.

Epigenetic Modifications: Investigating whether long-term exposure to synthetic estrogens like this compound induces lasting epigenetic changes in target tissues, which could influence gene expression and disease risk across generations. nih.gov

Endocrine Resistance: Understanding the mechanisms by which target cells develop resistance to synthetic estrogens, a significant challenge in cancer therapy. mdpi.com

Methodological Enhancements for Deeper Mechanistic Insight

Advancing the understanding of steroid pharmacology requires the application of cutting-edge research methodologies. The limitations of older techniques can be overcome with modern approaches that provide unprecedented detail at the molecular and systemic levels.

Key methodological enhancements include:

Cryo-Electron Microscopy (Cryo-EM): This high-resolution imaging technique can solve the three-dimensional structures of ligand-receptor complexes, including those involving steroid hormone receptors. nih.govwiley.comthermofisher.com Applying cryo-EM could reveal the precise atomic interactions between this compound and the estrogen receptor, offering a structural basis for its specific biological activity. nih.govnih.gov

Advanced Proteomics and Transcriptomics: Modern mass spectrometry-based proteomics can provide a holistic view of the cellular proteins that interact with steroid hormone receptors. nih.govresearchgate.net Techniques like RNA-sequencing can map the complete transcriptional response to this compound exposure. Integrating these "omics" data can build a comprehensive picture of the signaling networks activated by the compound. creative-proteomics.com

High-Throughput Screening and CRISPR-Cas9: Cell-based assays can be scaled for high-throughput screening of compound libraries to identify novel modulators of estrogen signaling. Furthermore, CRISPR-Cas9 gene-editing technology allows for precise modification of receptor genes to study the functional consequences of specific mutations on this compound's activity.

By leveraging these advanced methods, researchers can gain a much deeper and more dynamic understanding of the mechanisms of action for synthetic nonsteroidal estrogens like this compound.

Data Tables

Table 1: Potential Future Research Directions for this compound

| Research Area | Focus | Potential Impact |

|---|---|---|

| Novel Receptor Binding | Interaction with GPER and other membrane-associated receptors. | Elucidation of non-genomic signaling pathways and rapid cellular effects. |

| Signaling Crosstalk | Modulation of pathways such as TGF-β, PI3K/AKT, and NFκB. | Understanding of complex biological responses and mechanisms of endocrine resistance. |

| Off-Target Profiling | In-silico prediction of binding to unintended protein targets. | Identification of potential side effects and opportunities for drug repurposing. |

| Receptor Dynamics | Analysis of ligand-induced conformational changes in ERα and ERβ. | Explanation of tissue-specific agonist vs. antagonist activity. |

| Metabolite Profiling | Identification and characterization of active metabolites. | Comprehensive understanding of the compound's in-vivo activity. |

Table 2: Advanced Methodologies in Steroid Pharmacology

| Methodology | Application | Insight Gained |

|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural analysis of receptor-ligand complexes. | Atomic-level detail of binding interactions and conformational changes. |

| Computational Modeling (QSAR, Docking) | Prediction of molecular interactions and off-target binding. | Prioritization of experimental studies and prediction of adverse effects. |

| Proteomics (Mass Spectrometry) | Identification of receptor-interacting proteins (co-regulators). | Mapping of protein networks involved in signal transduction. |

| Transcriptomics (RNA-Seq) | Global analysis of gene expression changes. | Comprehensive view of the genomic response to the compound. |

| CRISPR-Cas9 Gene Editing | Precise modification of receptor genes in cell models. | Functional analysis of specific receptor domains and mutations. |

Q & A

Q. How can researchers ensure reproducibility in synthesizing Methestrol for pharmacological studies?

Methodological Answer: Reproducibility requires strict adherence to reaction conditions (e.g., temperature, solvent purity, stoichiometry) and comprehensive characterization. Use nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and elemental analysis for empirical formula validation. Document batch-specific variations (e.g., solvent traces, byproducts) and cross-reference protocols from established literature. For novel synthesis routes, provide step-by-step workflows, including quenching and purification steps, as per guidelines for experimental reproducibility .

Q. What analytical techniques are most reliable for validating this compound’s chemical stability under varying storage conditions?

Methodological Answer: Accelerated stability studies under controlled humidity/temperature (e.g., ICH Q1A guidelines) coupled with HPLC-UV or LC-MS/MS can detect degradation products. Use mass spectrometry (MS) to identify breakdown metabolites and X-ray diffraction (XRD) to monitor crystallinity changes. For long-term stability, employ real-time aging experiments with periodic sampling. Data should include degradation kinetics (e.g., Arrhenius plots) and thresholds for acceptable purity loss .

Q. How should researchers design dose-response experiments to assess this compound’s estrogenic activity in vitro?

Methodological Answer: Use ERα/ERβ reporter assays (e.g., luciferase-based systems) with a logarithmic concentration range (e.g., 0.1 nM–10 µM). Include positive controls (e.g., 17β-estradiol) and vehicle controls to normalize background noise. Triplicate wells per dose and multiple independent experiments (n ≥ 3) are critical. Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Validate findings with competitive binding assays or gene expression profiling (e.g., qPCR for estrogen-responsive genes) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s carcinogenic potential across epidemiological and animal studies be systematically resolved?

Methodological Answer: Conduct a meta-analysis stratified by study design (cohort vs. case-control), exposure duration, and species-specific metabolic differences. Adjust for confounding variables (e.g., age, co-exposures) using multivariate regression. Perform sensitivity analyses to assess bias risk (e.g., Newcastle-Ottawa Scale). Integrate mechanistic data (e.g., DNA adduct formation assays) to bridge observational and experimental results. Transparently report heterogeneity metrics (I² statistic) and publication bias (funnel plots) .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s non-genomic signaling pathways?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phosphoproteomics to map rapid signaling cascades. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify overrepresented networks (e.g., MAPK/ERK). Validate computationally predicted interactions with co-immunoprecipitation (Co-IP) or FRET-based assays. Employ time-resolved experiments to capture transient effects (e.g., 5-minute to 24-hour post-treatment intervals). Cross-reference datasets with existing repositories (e.g., GEO, PRIDE) for external validation .

Q. How should researchers address ethical and methodological challenges in studying this compound’s transgenerational effects in vivo?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize sample sizes. Use outbred strains to model genetic diversity and avoid confounding from inbreeding. For transgenerational cohorts, expose F0 females during gestation and track F1–F3 offspring for epigenetic endpoints (e.g., DNA methylation via bisulfite sequencing). Include sham-treated controls and blinded assessments to reduce bias. Secure ethics approval with explicit justification for animal use .

Data Analysis & Validation

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply benchmark dose (BMD) modeling using EPA’s BMDS software to estimate lower confidence limits (BMDL) for adverse effects. Compare model fits (e.g., Hill vs. polynomial) via Akaike Information Criterion (AIC). For clustered data (e.g., repeated measures), use mixed-effects models with random intercepts. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. How can researchers validate this compound’s receptor-binding specificity to minimize off-target effects in mechanistic studies?

Methodological Answer: Perform radioligand displacement assays (e.g., ³H-estradiol competition) with recombinant ER isoforms. Use CRISPR/Cas9-engineered ER-knockout cell lines to confirm on-target activity. Off-target profiling via kinase panels (e.g., Eurofins KinaseProfiler) or GPCR screening identifies secondary targets. Computational docking (e.g., AutoDock Vina) predicts binding affinities, which should correlate with experimental IC50 values .

Experimental Design & Reporting

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s metabolic fate?